3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H20N4O2S/c1-22-13-7-9-14(10-8-13)23-11-15-20-21-16(18-19-17(21)24-15)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
YHTHTDSKCOBQCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. One common synthetic route includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it inhibits the urease enzyme, which is a virulence factor in various pathogenic microorganisms. The compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide .
Comparison with Similar Compounds
Structural Variations and Pharmacological Activities
Position 3 Modifications
- 3-(2-Chlorophenyl) Analogs: The compound 3-(2-chlorophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () was identified as a p38 MAPK inhibitor via virtual screening. The chlorophenyl group enhances π-π stacking with hydrophobic kinase pockets, but its steric bulk may limit solubility compared to the cyclohexyl group in the target compound .
- 3-Adamantyl Derivatives :
Adamantyl-substituted analogs (e.g., 3-adamantyl-6-(aryl) ) exhibit enhanced binding affinity in cyclooxygenase (COX) inhibition studies. The adamantyl group’s rigidity and bulk improve hydrophobic interactions but reduce metabolic stability relative to cyclohexyl . - 3-Alkyl Chains (Pentadecyl/Heptadecyl) :
Long alkyl chains at position 3 (e.g., 3-pentadecyl-6-phenyl ) demonstrate potent antitumor activity against breast cancer cells, attributed to improved membrane permeability. However, their high lipophilicity may compromise bioavailability compared to the cyclohexyl group .
Position 6 Modifications
- 6-(2-Methoxyphenyl) :
Substitution with 2-methoxyphenyl (e.g., 3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl) ) introduces steric hindrance, reducing COX-2 selectivity but enhancing antimicrobial activity . - 6-(Pyrol-2-yl/N-Methylpyrol-2-yl) :
Heteroaromatic substituents like pyrol-2-yl enhance π-stacking and hydrogen bonding, contributing to antimicrobial activity (e.g., 20a-d in ) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound balances moderate lipophilicity (LogP 4.2) and solubility, favoring oral bioavailability.
- Adamantyl and long alkyl chains increase LogP significantly, reducing aqueous solubility.
- Fluorine or chlorine substituents lower LogP slightly but enhance target binding .
Structure-Activity Relationships (SAR)
- Position 3 :
- Position 6: 4-Methoxyphenoxy: Optimizes hydrogen bonding and electron donation, critical for p38 MAPK inhibition . Halogenated Groups: Improve enzyme affinity (e.g., COX-2) but increase cytotoxicity .
Biological Activity
The compound 3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family known for its diverse biological activities. This article aims to explore its biological activity through various studies, including synthesis methods, cytotoxicity assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a cyclohexyl group and a methoxyphenoxy moiety attached to a triazole-thiadiazole core. This unique arrangement is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazolo-thiadiazole derivatives:
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed significant growth inhibition. For instance, derivatives of thiadiazole exhibited IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The most active compounds showed IC50 values of 3.29 μg/mL against HCT116 cells and 10 μg/mL against H460 cells .
- Mechanism of Action : The mechanism underlying the anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antioxidant Activity
The antioxidant capacity of the compound has been assessed using the DPPH free radical scavenging method:
- Results : Compounds related to the triazolo-thiadiazole structure showed promising antioxidant activity with IC50 values indicating effective radical scavenging capabilities. For example, one derivative exhibited an IC50 value of 16.97 µg/mL, highlighting its potential in reducing oxidative stress .
Antidiabetic Activity
In vivo studies have evaluated the anti-diabetic effects of these compounds:
- Blood Glucose Lowering : In a streptozotocin-induced diabetic rat model, certain derivatives demonstrated significant blood glucose-lowering activity, achieving reductions of up to 59.15% . This suggests that the compound may influence glucose metabolism or insulin sensitivity.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is closely linked to their structural features:
| Structural Feature | Observed Biological Activity |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity and cellular uptake |
| Methoxyphenoxy Moiety | Contributes to antioxidant properties |
| Triazole-Thiadiazole Core | Essential for anticancer activity |
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Kandemir et al. Study : This study synthesized various thiadiazole derivatives and evaluated their cytotoxicity on normal and cancer cell lines. The findings indicated that many derivatives maintained over 50% cell viability at tested concentrations, suggesting low toxicity .
- NCI Screening : Compounds were screened against the NCI 60 cell line panel where moderate anticancer activity was noted in specific derivatives with notable growth inhibition percentages against leukemia cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 3-Cyclohexyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with thiocarbonyl precursors. A common route includes:
- Step 1 : Formation of the triazole-thiadiazole core via condensation of 4-amino-triazole-3-thiol derivatives with carboxylic acids (e.g., 4-methoxyphenoxyacetic acid) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent .
- Step 2 : Substituent introduction (e.g., cyclohexyl group) via nucleophilic substitution or coupling reactions.
- Key Reagents : Hydrazine hydrate, carbon disulfide, and POCl₃ are critical for cyclization .
Q. How is the compound characterized structurally after synthesis?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxyphenoxy aromatic protons at δ 6.8–7.2 ppm) .
- IR : Validates functional groups (e.g., C–O–C stretch at 1250 cm⁻¹ for methoxy groups) .
- Elemental Analysis : Ensures purity (>95%) and stoichiometric consistency .
Q. What initial biological screening methods are used for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Tested against targets like COX-2 (cyclooxygenase-2) using fluorometric or colorimetric assays to measure IC₅₀ values .
- Antimicrobial Screening : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Candida albicans, Staphylococcus aureus) .
- ADME Prediction : Computational tools (e.g., SwissADME) assess logP, solubility, and cytochrome P450 interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Temperature Control : Reflux at 80–100°C for 6–8 hours minimizes side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-water) improves purity .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate thiocarbonyl activation .
Q. How do substituent variations at the 3- and 6-positions influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent at 3-Position | Substituent at 6-Position | Biological Activity (Example) | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|---|
| Cyclohexyl | (4-Methoxyphenoxy)methyl | COX-2 inhibition | 1.8 µM | |
| Trifluoromethyl | (2-Ethoxyphenoxy)methyl | No activity reported | N/A | |
| 4-Methyl-1,2,3-thiadiazolyl | 4-Methylphenyl | Antifungal (vs. P. sasakii) | 7.28 µM |
- Mechanistic Insight : Bulky groups (e.g., cyclohexyl) enhance target binding via hydrophobic interactions, while electron-donating groups (e.g., methoxy) improve solubility and membrane permeability .
Q. How can computational methods resolve contradictions in biological activity data?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., COX-2, 14α-demethylase). For example, docking studies revealed that the methoxyphenoxy group forms hydrogen bonds with Arg120 in COX-2 .
- MD Simulations : Assess binding stability over 100-ns trajectories to validate docking results .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .
Data Contradiction Analysis
Q. Why do structurally similar triazolo-thiadiazoles exhibit divergent antifungal activities?
- Methodological Answer :
- Hypothesis : Substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) alter redox potential or membrane penetration.
- Testing :
- In Vitro Assays : Compare MIC values against Aspergillus spp. under varying pH .
- Lipophilicity Measurement : Determine logP values via shake-flask method to assess membrane affinity .
- Resolution : Data from shows trichloromethyl derivatives (logP = 3.2) exhibit 10× higher activity than methoxy analogs (logP = 1.9), confirming lipophilicity’s role.
Key Methodological Recommendations
- Synthetic Challenges : Avoid prolonged exposure to POCl₃ to prevent decomposition; monitor via TLC .
- Biological Assays : Include positive controls (e.g., ketoconazole for antifungal tests) to validate experimental setups .
- Data Reproducibility : Triplicate runs with standardized inoculum sizes (e.g., 1×10⁵ CFU/mL) minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
